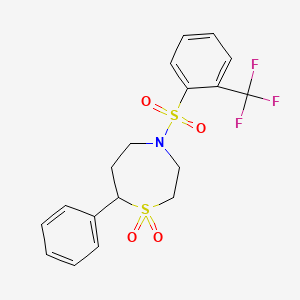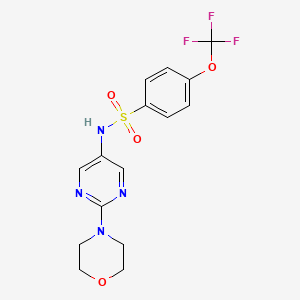![molecular formula C14H19ClN4O2S B2786027 1-[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE CAS No. 1396875-24-3](/img/structure/B2786027.png)
1-[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a propanol group
作用机制
Mode of Action
Compounds with similar structures have been shown to exhibit intramolecular charge transfer mechanisms during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group .
Biochemical Pathways
Similar compounds have been used in the synthesis of benzothiadiazole derivatives, which have been shown to inhibit pfkfb3 kinase .
Result of Action
Similar compounds have been shown to exhibit fluorescence quenching ability, which can be attributed to both energy and electron transfer processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride typically involves multiple steps:
Formation of 2,1,3-Benzothiadiazole-5-carbonyl chloride: This is achieved by reacting 2,1,3-benzothiadiazole with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The benzothiadiazole-5-carbonyl chloride is then reacted with piperazine to form 1-(2,1,3-benzothiadiazole-5-carbonyl)piperazine.
Addition of Propanol Group: The final step involves the reaction of the intermediate with 2-propanol in the presence of a suitable catalyst to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The benzothiadiazole ring can be reduced to a benzothiazole under specific reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzothiazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
相似化合物的比较
Similar Compounds
- 2,1,3-Benzothiadiazole-5-carbonyl chloride
- 1-(2,1,3-Benzothiadiazole-5-carbonyl)piperazine
- 2,1,3-Benzothiadiazole-4-carboxylic acid
Uniqueness
1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride is unique due to its combination of a benzothiadiazole moiety, a piperazine ring, and a propanol group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the propanol group, in particular, can enhance the compound’s solubility and bioavailability, making it more suitable for certain applications.
属性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S.ClH/c1-10(19)9-17-4-6-18(7-5-17)14(20)11-2-3-12-13(8-11)16-21-15-12;/h2-3,8,10,19H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPDOZMNUQHALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)
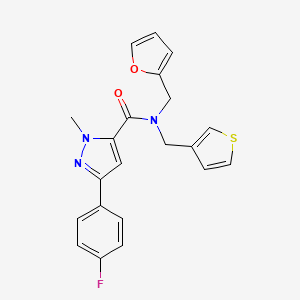
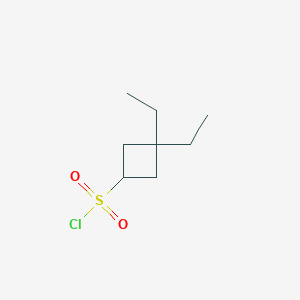
![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)
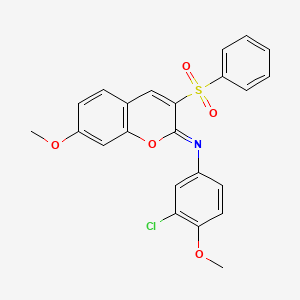
![N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2785957.png)
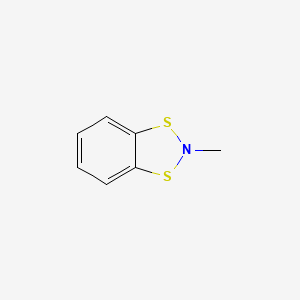
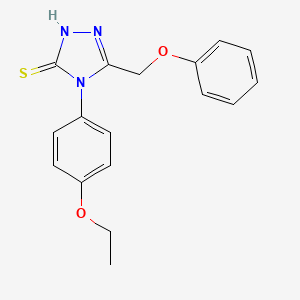

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2785963.png)
